N-Propan-2-yloxan-4-amine;hydrochloride
Overview
Description
N-Propan-2-yloxan-4-amine;hydrochloride is a useful research compound. Its molecular formula is C8H18ClNO and its molecular weight is 179.69. The purity is usually 95%.
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Scientific Research Applications
Hexadentate N3O3 Amine Phenol Ligands for Group 13 Metal Ions
The research on hexadentate N3O3 amine phenols, including their preparation and characterization, highlights the potential for these compounds in applications involving group 13 metal ions. These compounds, derived from the reduction of Schiff bases, exhibit specific interactions with metal ions, which could be utilized in catalysis, material science, and metal recovery processes (Liu et al., 1993).
Hybrid Nanofiltration Membranes for Water Purification
A study on the synthesis of siloxane monomers for the creation of hybrid nanofiltration membranes reveals their application in water desalting and purification. The development of antibiofouling membranes with improved hydrophilicity and mechanical stability could revolutionize water treatment technologies, particularly in regions with high groundwater salt content (Singh et al., 2012).
Chemoselective Conjugation for Biopolymer Modification
The exploration of O-alkynyl-chitosan and its conjugation with a PEG-like amino-azide through click chemistry demonstrates the potential for modifying biopolymers to enhance their solubility and bioadhesion. This could have significant implications in drug delivery, tissue engineering, and environmental remediation (Oliveira et al., 2012).
Photodegradation of Amine Drugs in Aqueous Solution
Investigations into the photodegradation of amine drugs under simulated sunlight highlight the environmental fate of pharmaceutical compounds. Understanding the degradation pathways and the impact of natural substances like humic acids on these processes is crucial for assessing the ecological risks associated with drug contamination in water bodies (Chen et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
N-propan-2-yloxan-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-7(2)9-8-3-5-10-6-4-8;/h7-9H,3-6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVFLNVXHCMSCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1CCOCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427392-99-1 | |
Record name | 2H-Pyran-4-amine, tetrahydro-N-(1-methylethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1427392-99-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.